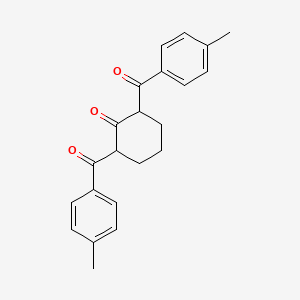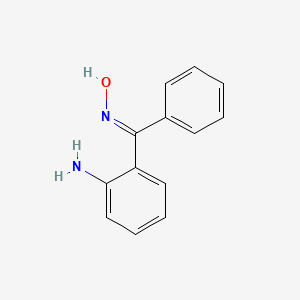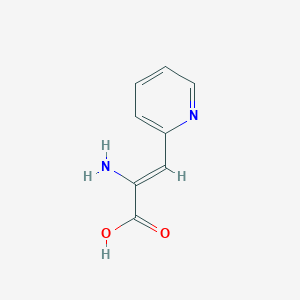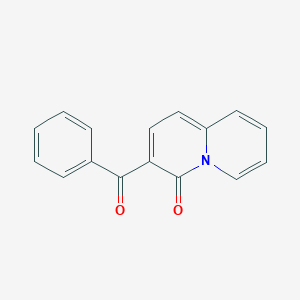
Fluorescent Brightener 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent Brightener 1, also known as Optical Brightener, is a chemical compound that absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emits light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . These additives are often used to enhance the appearance of color of fabric and paper, causing a “whitening” effect .
Synthesis Analysis
The synthesis of Fluorescent Brightener 1 involves a reaction process at 250°C, where 4-(aminomethyl phenyl) benzothiazole and sulfur are reacted for 4 hours . After the reaction, dimethylbenzene is added and heated back in the reactant liquor for 1.5 hours . The crude product is then filtered while hot, and the resulting OB-1 crude product is dried .
Molecular Structure Analysis
The molecular formula of Fluorescent Brightener 1 is C20H18N12Na2O6S2 . It has an average mass of 632.543 Da and a monoisotopic mass of 632.070923 Da .
Chemical Reactions Analysis
Fluorescent Brightener 1, like other optical brighteners, absorbs light in the ultraviolet and violet region and re-emits light in the blue region . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .
Physical And Chemical Properties Analysis
Fluorescent Brightener 1 has a molecular formula of C20H18N12Na2O6S2 and an average mass of 632.543 Da . It is a part of the stilbenes class of compounds, known for their impressive brightening capabilities .
Mécanisme D'action
Fluorescent Brightener 1 works by absorbing light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emitting most of the absorbed energy as blue-violet light between 400-500 nm . This results in an increase in the perceived whiteness, by increasing the amount of blue light reflected and masking the natural yellow color .
Safety and Hazards
Orientations Futures
Fluorescent Brightener 1 has potential for future research applications in various scientific fields . Some of the future directions for Fluorescent Brightener 1 research include the development of new Fluorescent Brightener 1 derivatives with improved fluorescence properties and specificity for biomolecules .
Propriétés
Numéro CAS |
15339-39-6 |
|---|---|
Nom du produit |
Fluorescent Brightener 1 |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(2-Methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B1174228.png)


![Dimethyl 4-methylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B1174237.png)

![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)
![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)